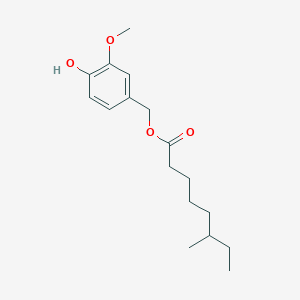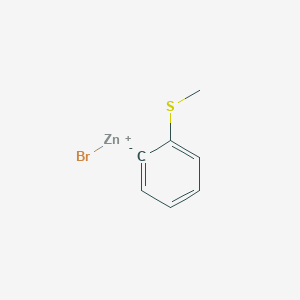
bromozinc(1+);methylsulfanylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bromozinc(1+);methylsulfanylbenzene can be synthesized through a copper-catalyzed cross-coupling reaction. This involves the reaction of bromozinc-difluoromethylphosphonate with iodo or bromo-aryl triazenes . The reaction typically takes place in the presence of a copper catalyst and under specific conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bromozinc(1+);methylsulfanylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromozinc group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form the corresponding hydrocarbons.
Cross-Coupling Reactions: It is commonly used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Copper Catalysts: Used in cross-coupling reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, cross-coupling reactions typically yield biaryl compounds, while oxidation reactions can produce sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
Bromozinc(1+);methylsulfanylbenzene has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound can be used to synthesize intermediates for pharmaceuticals.
Material Science: It is used in the preparation of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of bromozinc(1+);methylsulfanylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in cross-coupling reactions, the bromozinc group acts as a nucleophile, attacking electrophilic centers on other molecules to form new carbon-carbon bonds. The presence of a copper catalyst facilitates the reaction by stabilizing the transition state and lowering the activation energy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromozinc-difluoromethylphosphonate: Similar in structure but contains a difluoromethylphosphonate group instead of a methylsulfanyl group.
Thioanisole: The parent compound of bromozinc(1+);methylsulfanylbenzene, lacking the bromozinc group.
Uniqueness
This compound is unique due to its combination of a bromozinc group and a methylsulfanyl group, which imparts specific reactivity and properties. This makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions where the formation of new carbon-carbon bonds is required.
Eigenschaften
CAS-Nummer |
648897-14-7 |
|---|---|
Molekularformel |
C7H7BrSZn |
Molekulargewicht |
268.5 g/mol |
IUPAC-Name |
bromozinc(1+);methylsulfanylbenzene |
InChI |
InChI=1S/C7H7S.BrH.Zn/c1-8-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
XBGODOIWLLANCE-UHFFFAOYSA-M |
Kanonische SMILES |
CSC1=CC=CC=[C-]1.[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Methylprop-2-en-1-yl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]butan-1-amine](/img/structure/B12593959.png)
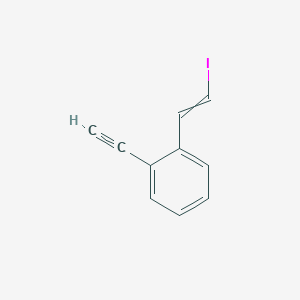

![Tricyclo[3.3.1.1~3,7~]decane-1,3-dithiol](/img/structure/B12593968.png)
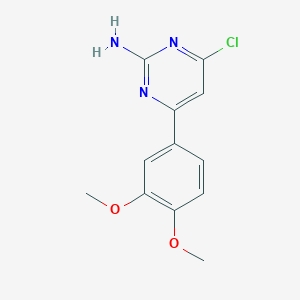
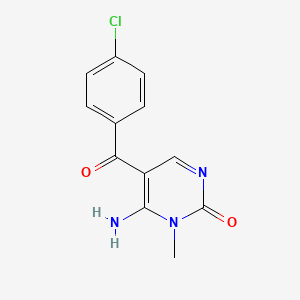
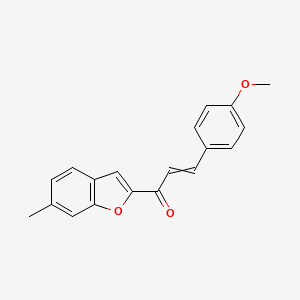


![1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(octyloxy)benzene](/img/structure/B12594009.png)
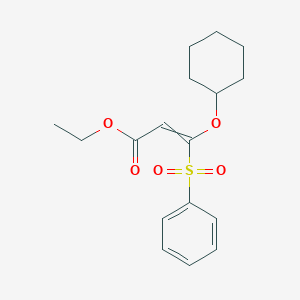
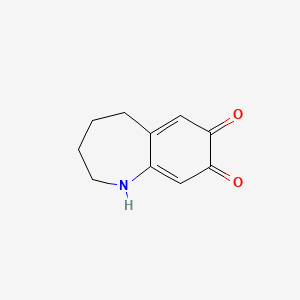
![Diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}ethenyl phosphate](/img/structure/B12594032.png)
